(2-methyl-1H-imidazol-4-yl)methanamine
Description
(2-Methyl-1H-imidazol-4-yl)methanamine is a substituted imidazole derivative characterized by a methyl group at the 2-position of the imidazole ring and a methanamine (CH₂NH₂) substituent at the 4-position. This compound is of interest in medicinal chemistry and materials science due to its structural similarity to histamine and other bioactive imidazole-containing molecules . The primary amine group at the 4-position enables its use as a building block for synthesizing more complex molecules, such as adenosine receptor ligands or pharmaceutical intermediates .
Properties
IUPAC Name |
(2-methyl-1H-imidazol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4-7-3-5(2-6)8-4/h3H,2,6H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGDNOXAJIGIFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-1H-imidazol-4-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylimidazole with formaldehyde and ammonia, leading to the formation of the desired product. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or water to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-1H-imidazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxaldehyde, while substitution reactions can produce a variety of N-substituted imidazole derivatives.
Scientific Research Applications
(2-methyl-1H-imidazol-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Industry: The compound is utilized in the production of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of (2-methyl-1H-imidazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or acting as a catalyst in biochemical reactions. The methanamine group can form hydrogen bonds or ionic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of (2-methyl-1H-imidazol-4-yl)methanamine can be contextualized by comparing it to related imidazole derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of this compound with Analogues
Key Observations
The benzyl-substituted analogue (4-(2-methyl-1H-imidazol-1-yl)benzylamine) exhibits increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Synthetic Utility: this compound is a versatile intermediate. For example, it can undergo coupling reactions (e.g., with thiazole carboxylic acids) to generate bioactive molecules, as seen in adenosine receptor ligand synthesis . Chlorinated derivatives (e.g., 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole) highlight the reactivity of the imidazole core in nucleophilic substitution reactions .
Biological Activity
Overview
(2-methyl-1H-imidazol-4-yl)methanamine, also known as 2-MEI, is a heterocyclic organic compound characterized by an imidazole ring with a methyl substitution at the 2-position and a methanamine group at the 4-position. This compound has garnered attention for its potential biological activities, particularly its interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and acting as a catalyst in biochemical reactions. The methanamine group facilitates hydrogen bonding and ionic interactions, further modulating the compound’s biological effects.
Key Biological Interactions
- Enzyme Inhibition/Activation : Studies suggest that this compound can function as an enzyme inhibitor or activator, impacting various biochemical pathways.
- Histamine Receptor Interaction : Similar compounds have shown interactions with histamine receptors, suggesting that 2-MEI may exhibit agonist or antagonist properties at these sites, influencing immune responses and vascular functions .
Case Studies
Several studies have explored the biological implications of this compound:
- Histamine Research : Research indicates that 2-MEI can bind to histamine receptors with varying affinities, making it a valuable tool for studying histamine's role in physiological processes. It has been noted that while exhibiting weak agonist activity at some receptors, it can act as an antagonist at others.
- Antiviral Activity : Some derivatives of imidazole compounds have demonstrated antiviral properties. For instance, compounds structurally related to this compound showed moderate inhibition against viral replication in certain assays .
Comparative Analysis
The unique structure of this compound sets it apart from other imidazole derivatives. A comparison with similar compounds is summarized in the following table:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| Imidazole | Basic imidazole ring | Limited biological activity |
| 2-Methylimidazole | Methyl group at 2-position | Moderate receptor interaction |
| This compound | Methyl & methanamine groups | Promising enzyme interactions |
Synthesis and Applications
The synthesis of this compound typically involves cyclization reactions between 2-methylimidazole and formaldehyde under controlled conditions. This compound serves not only as a building block in organic synthesis but also finds applications in medicinal chemistry for developing new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
